Sodium 12-hydroxyoctadecanoate
Overview
Description
Sodium 12-hydroxyoctadecanoate, also known as sodium 12-hydroxystearate, is a chemical compound with the molecular formula C18H35NaO3. It is a white, odorless solid that is soluble in water and forms a basic solution. This compound is commonly used as a surfactant, emulsifying agent, and lubricant due to its excellent cleansing, dispersing, emulsifying, solubilizing, and lubricating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 12-hydroxyoctadecanoate is typically synthesized through the reaction of 12-hydroxystearic acid with sodium hydroxide. The reaction proceeds as follows:
C18H36O3+NaOH→C18H35NaO3+H2O
This reaction involves the neutralization of the carboxylic acid group of 12-hydroxystearic acid by sodium hydroxide, resulting in the formation of the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 12-hydroxystearic acid with sodium hydroxide under controlled conditions. The reaction mixture is typically heated to facilitate the reaction and ensure complete conversion of the acid to its sodium salt. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions
Major Products:
Oxidation: Formation of 12-ketostearic acid or 12-hydroxystearic acid.
Reduction: Formation of 12-hydroxystearic alcohol.
Substitution: Formation of esters or ethers depending on the reagents used
Scientific Research Applications
Sodium 12-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products due to its excellent emulsifying and lubricating properties
Mechanism of Action
The mechanism of action of sodium 12-hydroxyoctadecanoate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions and dispersions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required. Additionally, its lubricating properties help reduce friction between surfaces, making it valuable in industrial applications .
Comparison with Similar Compounds
Sodium stearate: Similar in structure but lacks the hydroxyl group, resulting in different physical and chemical properties.
Sodium oleate: Contains a double bond in the carbon chain, leading to different reactivity and applications.
Sodium palmitate: Shorter carbon chain, resulting in different melting points and solubility properties.
Uniqueness: Sodium 12-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group at the 12th carbon position. This hydroxyl group imparts additional reactivity and enhances its emulsifying and lubricating properties compared to other similar compounds .
Properties
IUPAC Name |
sodium;12-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVDGBKMGBRCKB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884592 | |
Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-67-4 | |
Record name | Sodium hydroxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 12-hydroxyoctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM HYDROXYSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MQN4869V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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